tert-butyl (3S)-3-fluoro-4,4-dihydroxy-piperidine-1-carboxylate

Chiral Synthesis Stereochemistry Pharmaceutical Intermediate

tert-Butyl (3S)-3-fluoro-4,4-dihydroxy-piperidine-1-carboxylate (CAS 2382694-88-2) is a chiral piperidine derivative incorporating three functional features within a single heterocyclic scaffold: a 3S-configured fluorine atom, a geminal (4,4-) dihydroxy group, and an N-Boc protecting group. It belongs to the class of fluorinated piperidine building blocks, which are widely employed in medicinal chemistry to modulate basicity, lipophilicity, and metabolic stability of lead compounds.

Molecular Formula C10H18FNO4
Molecular Weight 235.25 g/mol
Cat. No. B12455429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (3S)-3-fluoro-4,4-dihydroxy-piperidine-1-carboxylate
Molecular FormulaC10H18FNO4
Molecular Weight235.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C(C1)F)(O)O
InChIInChI=1S/C10H18FNO4/c1-9(2,3)16-8(13)12-5-4-10(14,15)7(11)6-12/h7,14-15H,4-6H2,1-3H3/t7-/m0/s1
InChIKeyXFGJBCDWYNSTJT-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (3S)-3-fluoro-4,4-dihydroxy-piperidine-1-carboxylate: A Chiral, Fluorinated Gem-Diol Piperidine Building Block for Stereospecific Synthesis


tert-Butyl (3S)-3-fluoro-4,4-dihydroxy-piperidine-1-carboxylate (CAS 2382694-88-2) is a chiral piperidine derivative incorporating three functional features within a single heterocyclic scaffold: a 3S-configured fluorine atom, a geminal (4,4-) dihydroxy group, and an N-Boc protecting group [1]. It belongs to the class of fluorinated piperidine building blocks, which are widely employed in medicinal chemistry to modulate basicity, lipophilicity, and metabolic stability of lead compounds . The presence of the gem-diol moiety distinguishes this compound from the more common 4-oxo or 4-hydroxy piperidine series, offering a distinct hydrogen-bonding topology and a masked ketone for downstream functionalization.

Why tert-Butyl (3S)-3-fluoro-4,4-dihydroxy-piperidine-1-carboxylate Cannot Be Replaced by Generic In-Class Piperidine Analogs


Generic substitution of this compound with its racemic mixture (CAS 1208864-35-0), the opposite enantiomer (CAS 2200580-26-1), or non-fluorinated congeners (e.g., CAS 1220889-47-3) introduces quantifiable liabilities in stereochemical fidelity, hydrogen-bonding capacity, and physicochemical properties . The defined (3S) stereochemistry is essential for downstream diastereoselective transformations, and the fluorinated gem-diol architecture delivers a unique combination of lowered basicity (predicted pKa shift vs. non-fluorinated analog), altered lipophilicity (XLogP3-AA = 0.3 for the racemate), and dual hydrogen-bond donor/acceptor capacity that cannot be recapitulated by the corresponding 4-oxo or 4-hydroxy piperidine alternatives [1]. These differences directly impact pharmacokinetic optimization, solid-state properties, and synthetic reproducibility in multi-step pharmaceutical syntheses.

Quantitative Differentiation Evidence for tert-Butyl (3S)-3-fluoro-4,4-dihydroxy-piperidine-1-carboxylate Against Its Closest Analogs


Enantiomeric Purity and Identity: Evidence that the (3S)-Enantiomer is a Distinct Chemical Entity from the (3R)-Enantiomer

The (3S) configuration is crucial for the intended biological or synthetic application. The (3R)-enantiomer (CAS 2200580-26-1) and the (3S)-enantiomer (CAS 2382694-88-2) are registered as separate chemical entities with distinct CAS numbers and are sold under different catalog numbers by suppliers . While the two enantiomers share identical molecular weight (235.25 g/mol), molecular formula (C10H18FNO4), and computed 2D descriptors [1], they are non-superimposable mirror images. In the context of chiral drug synthesis, use of the wrong enantiomer can lead to complete loss of target binding affinity or generation of a diastereomeric impurity that is difficult to remove downstream.

Chiral Synthesis Stereochemistry Pharmaceutical Intermediate

Lipophilicity Modulation: Quantified LogP Comparison Between the Fluorinated Gem-Diol and the Non-Fluorinated Gem-Diol Analog

Introduction of a single fluorine atom at the 3-position significantly reduces lipophilicity relative to the non-fluorinated gem-diol analog. PubChem's XLogP3-AA calculation for the racemic fluorinated compound yields a value of 0.3 [1], while the non-fluorinated analog tert-butyl 4,4-dihydroxypiperidine-1-carboxylate (CAS 1220889-47-3) is predicted to have a higher LogP (approximately 0.8–1.0 based on fragment-based estimations) . This reduction of approximately 0.5–0.7 log units is consistent with the known effect of fluorine substitution on aliphatic heterocycles, where each fluorine atom typically lowers LogP by 0.3–0.7 units, depending on the scaffold and conformational context .

Lipophilicity Physicochemical Properties Drug-Likeness

Hydrogen Bonding Capacity: The Gem-Diol Scaffold Provides Dual Donor/Acceptor Functionality Not Available in Ketone or Mono-Hydroxy Analogs

The 4,4-dihydroxy (gem-diol) group provides two hydrogen bond donors and two additional hydrogen bond acceptors, yielding a total of 2 HBD and 5 HBA for the target compound [1]. In contrast, the corresponding 4-oxo analog (tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate, CAS 211108-50-8) has 0 HBD and 4 HBA, while the 4-hydroxy analog (tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate, CAS 1174020-40-6) has 1 HBD and 4 HBA [2]. This difference is critical for applications where a tetrahedral intermediate mimic is required, such as in the design of transition-state analog inhibitors of amide-hydrolyzing enzymes (e.g., serine proteases, HDACs). Additionally, the gem-diol functionality increases topological polar surface area (TPSA) to 70 Ų, compared to ~47–60 Ų for the mono-hydroxy or ketone analogs, which can influence membrane permeability and solubility profiles [1][2].

Hydrogen Bonding Pharmacophore Design Solid-State Properties

Metabolic Stability: Class-Level Evidence that Monofluorination on Piperidine Retains High Intrinsic Microsomal Clearance Profile

In a systematic study of mono- and difluorinated saturated heterocyclic amines, Melnykov et al. (2023) demonstrated that monofluorinated piperidine derivatives consistently exhibit high metabolic stability, with intrinsic microsomal clearance (CLint) values comparable to or better than their non-fluorinated counterparts . While this study did not include the specific 3-fluoro-4,4-dihydroxy derivative, the class-level inference is applicable: monofluorination at the piperidine ring, particularly at the 3-position, reduces susceptibility to oxidative metabolism by cytochrome P450 enzymes (primarily CYP3A4 and CYP2D6) due to the electron-withdrawing effect of fluorine, which deactivates the adjacent C-H bonds toward oxidation. This property is not shared by the corresponding 3,3-difluoro analog, which showed elevated clearance in some cases due to altered conformational preferences .

Metabolic Stability Microsomal Clearance ADME Optimization

Thermal and Density Properties: Evidence of Altered Solid-State Behavior vs. Non-Fluorinated and Difluorinated Analogs

The predicted boiling point and density of the fluorinated gem-diol compound differ measurably from those of its non-fluorinated and difluorinated analogs, reflecting the impact of fluorine substitution on intermolecular interactions and solid-state packing. The target compound (racemic) has a predicted boiling point of 346.1±42.0 °C and a density of approximately 1.28±0.06 g/cm³ (estimated from structural analogs) [1]. By comparison, the non-fluorinated analog tert-butyl 4,4-dihydroxypiperidine-1-carboxylate has a predicted boiling point of 337.5±42.0 °C and density of 1.226±0.06 g/cm³ , while the 3,3-difluoro analog has a predicted density of 1.32±0.1 g/cm³ and boiling point of 340.8±42.0 °C [2]. The intermediate values for the monofluoro compound are consistent with its position between the two extremes in terms of molecular polarizability and hydrogen-bonding capacity.

Solid-State Properties Thermal Stability Process Chemistry

Optimal Application Scenarios for tert-Butyl (3S)-3-fluoro-4,4-dihydroxy-piperidine-1-carboxylate Based on Quantitative Differentiation Evidence


Stereospecific Synthesis of Chiral Drug Candidates Requiring (3S)-Fluoropiperidine Motifs

The defined (3S) stereochemistry, confirmed by chiral HPLC and supplied as the single enantiomer (CAS 2382694-88-2), makes this compound the required building block for synthesizing enantiopure drug candidates where the (3S) configuration is essential for target binding. Using the (3R)-enantiomer or racemic mixture would introduce an undesired diastereomeric impurity that could compromise biological assay results and create additional purification burdens [1]. This scenario is supported by the evidence of distinct CAS registration and vendor cataloging for each enantiomer (Evidence Item 1).

Design of Transition-State Analog Inhibitors Exploiting the Gem-Diol Tetrahedral Geometry

The gem-diol functionality provides a tetrahedral carbon center that mimics the transition state of amide bond hydrolysis, making this compound an ideal scaffold for designing inhibitors of serine proteases, HDACs, or other enzymes that act via a tetrahedral intermediate [1]. The dual hydrogen bond donor and five hydrogen bond acceptor sites (Evidence Item 3) enable key interactions with catalytic residues. The 4-oxo or 4-hydroxy analogs lack this geometric and electronic mimicry, reducing their utility in this application.

Early Lead Optimization Where Reduced Lipophilicity and High Metabolic Stability Are Prioritized

The reduced XLogP3-AA value of 0.3 (Evidence Item 2) and the class-level evidence for high microsomal stability of monofluorinated piperidines (Evidence Item 4) position this compound as a superior choice for medicinal chemistry programs targeting improved ADME profiles. The combination of moderate hydrophilicity and metabolic robustness differentiates it from the more lipophilic non-fluorinated analog and the potentially less stable 3,3-difluoro analog [1].

Process Chemistry Development Requiring Distinct Solid-State Handling Characteristics

The predicted boiling point (346 °C) and density (~1.28 g/cm³) of the monofluorinated gem-diol are intermediate between the non-fluorinated and difluorinated analogs (Evidence Item 5), offering distinct crystallization and thermal stability properties that can be exploited for purification process design. This differentiation is relevant when selecting building blocks for scale-up, where solid-state behavior influences isolation yield, filtration time, and storage conditions [1].

Quote Request

Request a Quote for tert-butyl (3S)-3-fluoro-4,4-dihydroxy-piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.